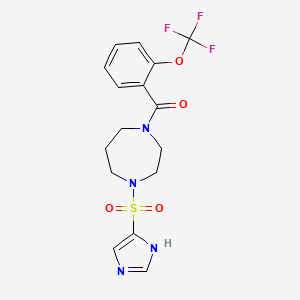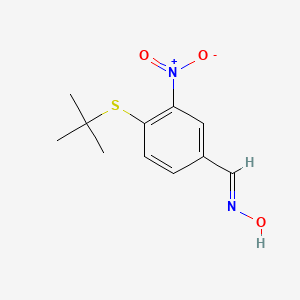
4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime” is an organic compound containing several functional groups: a tert-butylsulfanyl group, a nitro group, a benzenecarbaldehyde group, and an oxime group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the benzene ring. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, tert-butylsulfinamides can undergo thermal rearrangement .Wissenschaftliche Forschungsanwendungen
Tissue Sulfhydryl Groups
A study on the determination of sulfhydryl groups in biological materials highlighted the usefulness of water-soluble aromatic disulfides for biological applications. This research suggests potential applications of sulfur-containing compounds, like 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime, in biochemistry and medicine, particularly in studying protein structures and functions (Ellman, 1959).
Oxidation Processes
Research involving the oxygenation of polycyclic thiophene derivatives, leading to the formation of complex macrocyclic structures, indicates the potential of sulfur-containing compounds in synthesizing new materials. These findings could hint at the utility of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime in creating novel polymers or materials through similar oxidative transformations (Kilway et al., 2004).
Metal-Free Nitrooxylation
A metal-free approach for the nitrooxylation of alkenyl oximes, utilizing molecular oxygen and avoiding organic trapping reagents, demonstrates the compound's relevance in green chemistry and organic synthesis. This method, highlighting the use of tert-butyl nitrite, may suggest similar applications for 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime in synthesizing nitro or oxime derivatives in an environmentally friendly manner (Zhang et al., 2016).
Catalytic Applications
Investigations into the synthesis and properties of polyimides derived from various aromatic compounds, including those with tert-butyl groups, provide insights into the potential of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime in catalysis and materials science. Such studies indicate the compound's relevance in developing advanced polymers with specific mechanical and thermal properties (Liaw & Liaw, 1996).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-[(4-tert-butylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,3)17-10-5-4-8(7-12-14)6-9(10)13(15)16/h4-7,14H,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBOQGPFOAQQJY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)C=NO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=C(C=C(C=C1)/C=N/O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


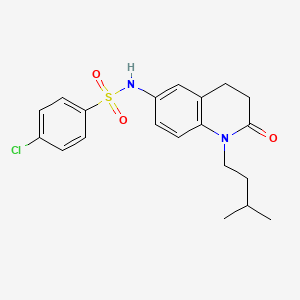
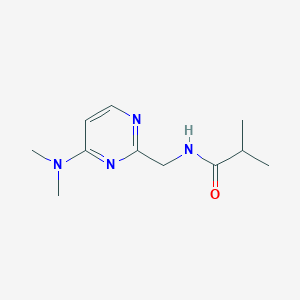
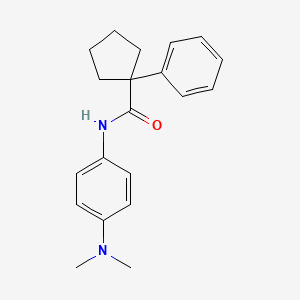
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)

![2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B2885076.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)
![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)
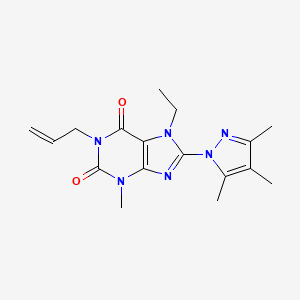
![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)
![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)
